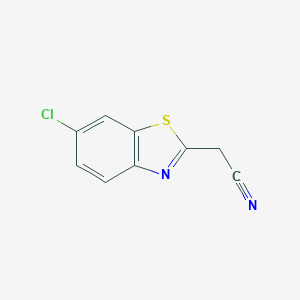

![molecular formula C6H4N2O2S B116807 Thieno[3,4-D]pyrimidine-2,4-diol CAS No. 6251-30-5](/img/structure/B116807.png)

Thieno[3,4-D]pyrimidine-2,4-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

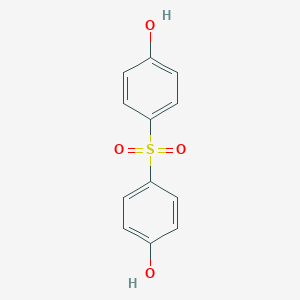

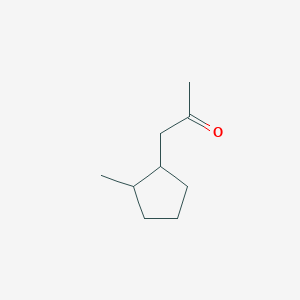

Thieno[3,4-D]pyrimidine-2,4-diol is a chemical compound with the linear formula C6H4N2O2S . It has a molecular weight of 168.18 . The compound is typically a white to yellow solid .

Synthesis Analysis

Thieno[3,4-D]pyrimidine-2,4-diol can be synthesized from 3-amino-4-cyano-2-thiophenecarboxamides . These compounds are heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides .Molecular Structure Analysis

The InChI code for Thieno[3,4-D]pyrimidine-2,4-diol is 1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) .Physical And Chemical Properties Analysis

Thieno[3,4-D]pyrimidine-2,4-diol is a white to yellow solid .Applications De Recherche Scientifique

Synthetic Pathways and Catalytic Applications

Thieno[3,4-d]pyrimidine-2,4-diol and related compounds serve as crucial scaffolds in the synthesis of various heterocyclic compounds due to their wide range of applicability in medicinal and pharmaceutical industries. Their synthesis often involves one-pot multicomponent reactions using diverse catalysts, including organocatalysts, metal catalysts, and nanocatalysts, highlighting their versatility in creating biologically active molecules (Parmar, Vala, & Patel, 2023).

Optical Sensors and Biological Significance

Pyrimidine derivatives, including thieno[3,4-d]pyrimidine-2,4-diol, play a significant role in the development of optical sensors due to their ability to form both coordination and hydrogen bonds. This property makes them excellent candidates for sensing applications alongside their notable biological and medicinal uses (Jindal & Kaur, 2021).

Anticancer Applications

The pyrimidine scaffold is a fundamental unit in DNA and RNA, making pyrimidine-based compounds, including thieno[3,4-d]pyrimidine derivatives, potent in exhibiting various pharmacological activities. Among these, anticancer activity is extensively reported, with numerous patents indicating the high interest of researchers in this heterocycle as a potential area for developing anticancer agents (Kaur et al., 2014).

Anti-inflammatory Activities

Recent research has underscored the importance of pyrimidines, including thieno[3,4-d]pyrimidine derivatives, in exhibiting anti-inflammatory effects. These effects are attributed to their inhibitory response against the expression and activities of several key inflammatory mediators, providing a foundation for the development of new anti-inflammatory agents (Rashid et al., 2021).

Optoelectronic Materials

The incorporation of thieno[3,4-d]pyrimidine-2,4-diol and related pyrimidine fragments into π-extended conjugated systems has shown significant promise in the creation of novel optoelectronic materials. These materials find applications in organic light-emitting diodes, image sensors, and dye-sensitized solar cells, showcasing the vast potential of pyrimidine derivatives in advanced technological applications (Lipunova et al., 2018).

Safety And Hazards

Orientations Futures

Thienopyrimidine derivatives, which include Thieno[3,4-D]pyrimidine-2,4-diol, are important in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are frequently used in drug development . Future research could focus on the development of new thienopyrimidines as anti-inflammatory agents .

Propriétés

IUPAC Name |

1H-thieno[3,4-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O2S/c9-5-3-1-11-2-4(3)7-6(10)8-5/h1-2H,(H2,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBNSEBSVPLRMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CS1)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,4-D]pyrimidine-2,4-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

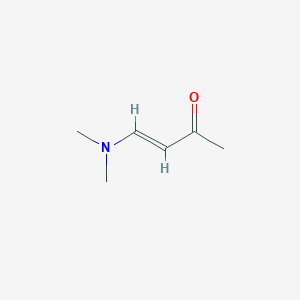

![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)

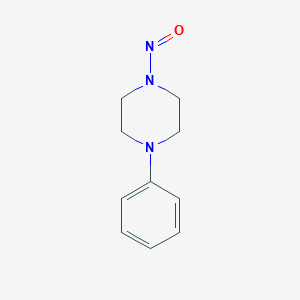

![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)

![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)